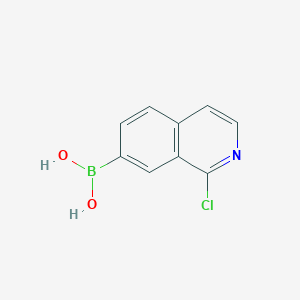

1-Chloroisoquinoline-7-boronic acid

Overview

Description

1-Chloroisoquinoline-7-boronic acid is a boronic acid derivative . Boronic acids are compounds that have been widely studied in medicinal chemistry, mainly due to their potential to confer some toxicity . They have been used in various applications such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The product has been used in a Mn-catalyzed cross-coupling with aryl- and alkylmagnesium halides. It has also been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Molecular Structure Analysis

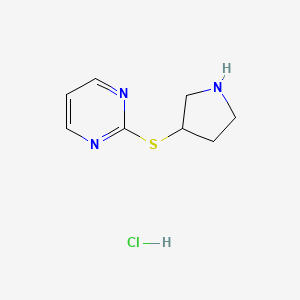

The molecular structure of 1-Chloroisoquinoline-7-boronic acid is represented by the formula C9H7BClNO2 . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .Chemical Reactions Analysis

Boronic acids have unique physicochemical and electronic characteristics. The introduction of boronic acids can improve various properties, including pharmacokinetic characteristics, such as bioavailability and toxicity . They have been used in a Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters .Scientific Research Applications

Cross-Coupling Reactions

1-Chloroisoquinoline-7-boronic acid: is utilized in Mn-catalyzed cross-coupling reactions with aryl- and alkylmagnesium halides . This application is crucial for creating complex molecules in pharmaceuticals and materials science.

Palladium-Catalyzed Processes

The compound serves as a reactant in Pd-catalyzed cross-coupling with heteroaryl boronic acids and esters . This method is widely used in the synthesis of organic electronic materials and drugs.

Homocoupling Reactions

It is involved in homocoupling reactions to yield bis-isoquinoline . Each enantiomer obtained can be a valuable chiral ligand for asymmetric synthesis, which is significant in producing enantiomerically pure pharmaceuticals .

Antiproliferative Agents

1-Chloroisoquinoline-7-boronic acid: is used in synthesizing new aminoisoquinolinylurea derivatives . These derivatives exhibit antiproliferative activity against melanoma cell lines, indicating potential in cancer therapy .

Sensing Applications

Boronic acids, including 1-Chloroisoquinoline-7-boronic acid , interact with diols and strong Lewis bases like fluoride or cyanide anions. These interactions are harnessed in various sensing applications, both in homogeneous assays and heterogeneous detection .

Biological Labelling and Protein Manipulation

The compound’s ability to bind with diols allows it to be used in biological labelling, protein manipulation, and modification. This has implications in biological research and diagnostics .

Separation Technologies

Due to its specific interactions, 1-Chloroisoquinoline-7-boronic acid can be employed in separation technologies, such as electrophoresis of glycated molecules, which is important in diabetes research and diagnostics .

Therapeutic Development

The compound is also a building block in the development of therapeutics. Its interaction with sugars and other diols can be used to create systems for the controlled release of insulin, which could revolutionize diabetes treatment .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary target of 1-Chloroisoquinoline-7-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Mode of Action

1-Chloroisoquinoline-7-boronic acid interacts with its targets through a process known as transmetalation . In the Suzuki–Miyaura coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The primary biochemical pathway affected by 1-Chloroisoquinoline-7-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon–carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

Boronic acids in general are known to be remarkably stable despite their high reactivity and have long been established as presenting a very low toxicology profile . They are considered a bioisotere of carboxcylic acids, occupying the same period as carbon .

Result of Action

The result of the action of 1-Chloroisoquinoline-7-boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the creation of complex organic compounds .

properties

IUPAC Name |

(1-chloroisoquinolin-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BClNO2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQNFGOQIKKLSSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CN=C2Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(6-Chloro-4-trifluoromethyl-pyridin-2-yl)-phenoxy]-propionic acid](/img/structure/B1429489.png)

![2-((piperidin-3-ylmethyl)thio)-1H-benzo[d]imidazole hydrochloride](/img/structure/B1429491.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1429496.png)

![2-[1-(chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B1429504.png)

![5-[(2,4-Dichlorobenzyl)oxy]-1,3,4-thiadiazol-2-amine](/img/structure/B1429507.png)